Ancremonam
Overview
Description
Ancremonam is a synthetic organic compound classified as a monocyclic β-lactam (monobactam) antibacterial agent. It is particularly notable for its activity against carbapenem-resistant Enterobacteriaceae and its stability against both metallo- and serine β-lactamases . This compound has garnered attention due to its potential in combating antibiotic-resistant bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ancremonam is synthesized through a series of chemical reactions involving the formation of a β-lactam ring. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a suitable precursor molecule under specific conditions.
Functionalization: The β-lactam ring is then functionalized with various substituents to enhance its antibacterial properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Ancremonam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted β-lactam compounds .
Scientific Research Applications
Ancremonam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam chemistry and developing new antibacterial agents.
Biology: It is used to study the mechanisms of bacterial resistance and the role of β-lactamases.
Medicine: It is being investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products .
Mechanism of Action
Ancremonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Aztreonam: Another monobactam antibiotic with a similar mechanism of action.
Carumonam: A synthetic monobactam with similar structural features.
Tigemonam: Another β-lactam antibiotic with similar antibacterial properties
Uniqueness of Ancremonam: this compound is unique due to its stability against a wide range of β-lactamases, including metallo- and serine β-lactamases. This makes it particularly effective against carbapenem-resistant Enterobacteriaceae, a significant advantage over other similar compounds .
Properties
IUPAC Name |
1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGYTRQUBRVDW-NRABZWKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810051-96-7 | |
Record name | Ancremonam [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANCREMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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